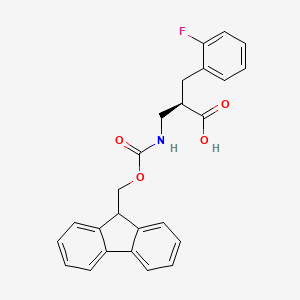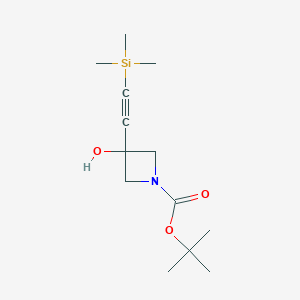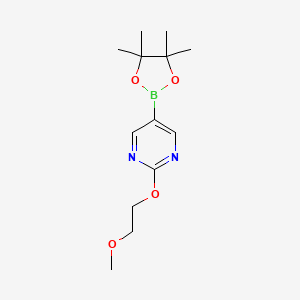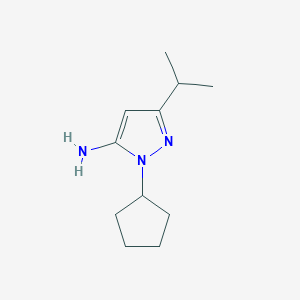
9(10H)-Acridinone, 3-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9(10H)-Acridinone, 3-nitro- is a nitro-substituted derivative of acridinone, a compound known for its diverse applications in various fields such as chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9(10H)-Acridinone, 3-nitro- typically involves the nitration of acridinone. One common method is the reaction of acridinone with a nitrating agent such as nitric acid in the presence of sulfuric acid. This process introduces the nitro group at the desired position on the acridinone ring.
Industrial Production Methods: Industrial production of 9(10H)-Acridinone, 3-nitro- follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The nitro group in 9(10H)-Acridinone, 3-nitro- can undergo reduction to form amino derivatives. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can also participate in oxidation reactions, where the nitro group is converted to other functional groups such as nitroso or hydroxylamine.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Amino Derivatives: Formed through the reduction of the nitro group.
Hydroxylamine Derivatives: Formed through partial reduction.
Substituted Acridinones: Formed through electrophilic substitution reactions.
科学的研究の応用
9(10H)-Acridinone, 3-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 9(10H)-Acridinone, 3-nitro- involves its interaction with various molecular targets. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with biological molecules. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in DNA replication and repair, leading to cytotoxic effects.
Cellular Pathways: It can induce apoptosis through the generation of reactive oxygen species (ROS) and activation of apoptotic pathways.
類似化合物との比較
3-Nitroacridine: Another nitro-substituted acridine derivative with similar reactivity and applications.
3-Nitroquinoline: A nitro-substituted quinoline with comparable chemical properties.
3-Nitrophenanthridine: A nitro-substituted phenanthridine with similar biological activities.
Uniqueness: 9(10H)-Acridinone, 3-nitro- is unique due to its specific substitution pattern and the presence of the acridinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
1744-92-9 |
|---|---|
分子式 |
C13H8N2O3 |
分子量 |
240.21 g/mol |
IUPAC名 |
3-nitro-10H-acridin-9-one |
InChI |
InChI=1S/C13H8N2O3/c16-13-9-3-1-2-4-11(9)14-12-7-8(15(17)18)5-6-10(12)13/h1-7H,(H,14,16) |
InChIキー |
IQNWDYYXPLLSJW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-bis(2-chloroethyl)-4-[(2-nitrophenyl)diazenyl]aniline](/img/structure/B13988341.png)



![8-Methyl-2-[(phenylmethyl)amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13988365.png)

![tert-Butyl 1-thioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13988381.png)



![[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B13988406.png)


